molecular formula C20H12Cl2F2N4O B8337533 2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide

2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide

Cat. No. B8337533
M. Wt: 433.2 g/mol
InChI Key: TUUAHCGYSIJXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H12Cl2F2N4O and its molecular weight is 433.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide

Molecular Formula

C20H12Cl2F2N4O

Molecular Weight

433.2 g/mol

IUPAC Name

2,6-dichloro-N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H12Cl2F2N4O/c21-17-4-2-14(18(22)25-17)20(29)26-19-15-8-10(1-3-16(15)27-28-19)5-11-6-12(23)9-13(24)7-11/h1-4,6-9H,5H2,(H2,26,27,28,29)

InChI Key

TUUAHCGYSIJXFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC3=CC(=CC(=C3)F)F)C(=NN2)NC(=O)C4=C(N=C(C=C4)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-dichloropyridine-3-carboxylic acid (480 mg, 2.5 mmol) and thionyl chloride (0.28 mL, 3.75 mmol) were heated in toluene dry (120 mL) and a few drops of dry DMF at 90° C. for 2 hours Volatiles were evaporated and the residue dissolved in dry pyridine (15 mL) at 0° C. under nitrogen atmosphere. A solution of 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine (518 mg, 2 mmol) in dry pyridine (7 mL) was added to the cooled reaction mixture. The resulting mixture was allowed to react overnight at room temperature, then the solvent removed under reduced pressure. The residue was taken-up with EtOAc and washed with aqueous NaHCO3 sat. sol., water and brine. Organic phase was dried over sodium sulfate and evaporated to dryness. The crude was purified by flash chromatography on silica gel using DCM/EtOH 100:4 as the eluant, affording 300 mg of the title compound.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

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